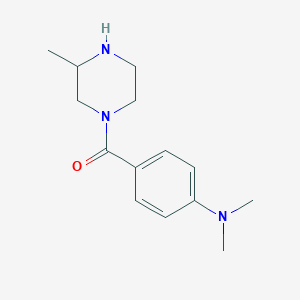![molecular formula C11H9Br2N3O2 B6362335 Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate CAS No. 1240580-82-8](/img/structure/B6362335.png)
Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with two bromine atoms and a benzoate ester group
Aplicaciones Científicas De Investigación
Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
Direcciones Futuras
The future directions in the research and development of “Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate” and similar compounds could involve the design and development of more selective and potent molecules for various applications . This could be achieved through structural optimization and understanding the mechanism and binding modes of these derivatives .
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,4-triazole hybrids, have been shown to exhibit cytotoxic activities against tumor cell lines . This suggests that the compound may interact with cellular targets that play a role in cell proliferation and survival.
Mode of Action
Based on the cytotoxic activities of similar compounds, it can be inferred that this compound may interact with its targets to disrupt normal cellular processes, leading to cell death .
Biochemical Pathways
Given its potential cytotoxic effects, it is likely that this compound affects pathways related to cell proliferation and survival .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against tumor cell lines , suggesting that this compound may lead to cell death in these contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with methyl 4-formylbenzoate. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), room temperature.
Reduction: Reducing agent (LiAlH4), solvent (ether), low temperature.
Oxidation: Oxidizing agent (KMnO4), solvent (water), elevated temperature.
Major Products
Substitution: Substituted triazole derivatives.
Reduction: Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzyl alcohol.
Oxidation: 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoic acid.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: A precursor in the synthesis of Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate.
Methyl 4-formylbenzoate: Another precursor used in the synthesis.
Methyl 4-[(1H-1,2,4-triazol-1-yl)methyl]benzoate: A similar compound lacking the bromine substituents.
Uniqueness
This compound is unique due to the presence of the dibromo-substituted triazole ring, which imparts distinct chemical and biological properties. The bromine atoms can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in various synthetic and research applications.
Propiedades
IUPAC Name |
methyl 4-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3O2/c1-18-9(17)8-4-2-7(3-5-8)6-16-11(13)14-10(12)15-16/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWFZEFKPISAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol](/img/structure/B6362263.png)
![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362268.png)




![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362314.png)
![3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362316.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)
![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)

![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)
